
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine, also known as BRCPA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrrole and is synthesized through a specific method. The purpose of
Mecanismo De Acción
The mechanism of action of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is not fully understood. However, studies have shown that it can inhibit the activity of certain proteins and enzymes, such as kinases and phosphatases. This inhibition can lead to a disruption of various biological processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine in lab experiments is its potency. It has been shown to be highly effective in inhibiting the activity of various proteins and enzymes. Additionally, this compound is relatively easy to synthesize, making it a readily available tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It is essential to use caution when handling this compound and to follow strict safety protocols.
Direcciones Futuras
There are several future directions for research involving (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, researchers are exploring the possibility of using this compound to target specific proteins and enzymes involved in various diseases, such as Alzheimer's disease and diabetes. Finally, there is a growing interest in developing new methods for synthesizing this compound and other pyrrole derivatives, which could lead to the discovery of new compounds with unique biological properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. Its potent anticancer properties and ability to inhibit the activity of various proteins and enzymes make it a valuable tool for studying various biological processes. While there are potential limitations to using this compound in lab experiments, its ease of synthesis and potency make it a valuable tool for researchers. Looking to the future, there is a growing interest in exploring the potential therapeutic applications of this compound and developing new methods for synthesizing pyrrole derivatives.
Métodos De Síntesis
The synthesis of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is achieved through a reaction between 4-bromo-3-chloroaniline and pyrrole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine has been widely used in scientific research as a tool to study various biological processes. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been used to study the mechanism of action of various proteins and enzymes, including kinases and phosphatases.
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-1-(1H-pyrrol-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-4-3-8(6-11(10)13)15-7-9-2-1-5-14-9/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKXEAIHILMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
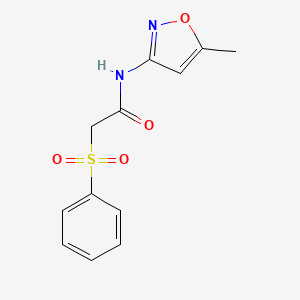
![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)

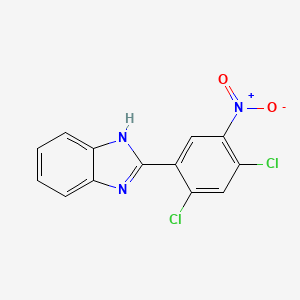
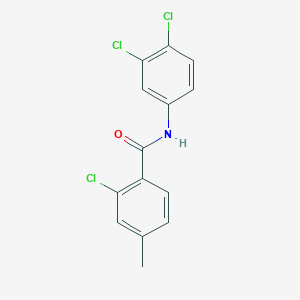

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)
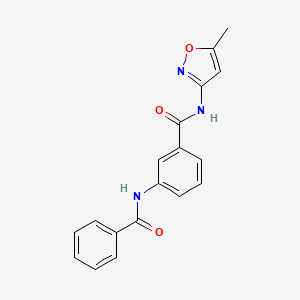
![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
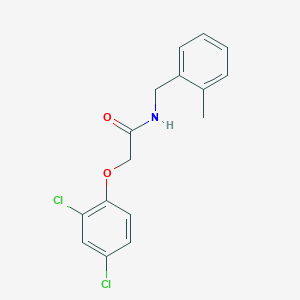
![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)